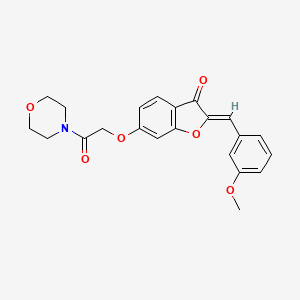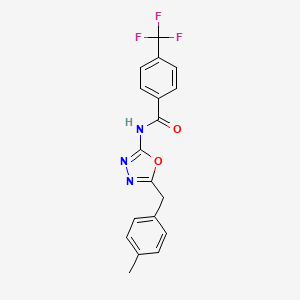![molecular formula C20H20ClNO3S B2397114 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 899217-50-6](/img/structure/B2397114.png)
1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Catalysts and Synthesis Methods
Research has shown the development of new catalysts and synthesis methods involving quinoline derivatives, which may include compounds similar to 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one. For instance, a study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions, highlighting the potential for efficient, green chemistry approaches in synthesizing complex organic compounds (Goli-Jolodar et al., 2016). Similarly, 1-(4-Sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate has been efficiently used to catalyze a four-component Hantzsch reaction, suggesting the versatility of sulfonic acid derivatives in facilitating complex organic reactions (Heravi et al., 2010).
Metal Ion Extraction
Quinoline derivatives have also been explored for their potential in metal ion extraction. Research investigating the use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in an ionic liquid extraction system demonstrated the efficacy of such compounds in the solvent extraction of divalent metal cations (Ajioka et al., 2008). This indicates the potential application of this compound in similar extraction processes, particularly in the purification and recovery of valuable metals.
Antimicrobial Properties
Quinoline derivatives have been studied for their antimicrobial properties as well. A study synthesizing new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives evaluated their antimicrobial and antifungal activities, finding that certain compounds exhibited significant activity against various bacterial and fungal strains (Fadda et al., 2016). This suggests the potential of this compound in contributing to the development of new antimicrobial agents.
Solvatochromism and Micellar Solutions
The solvatochromic behavior of quinoline derivatives in micellar solutions has been studied, providing insights into the interactions between such compounds and surfactants. This research can have implications for understanding the behavior of this compound in similar environments, potentially impacting its applications in material science and sensor development (Tada et al., 2001).
Propiedades
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQEPUJEPWJBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

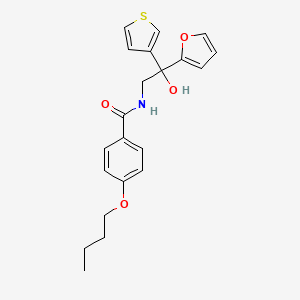


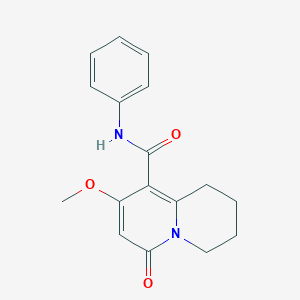
![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)
![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)
![N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2397045.png)
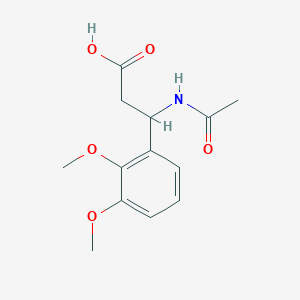

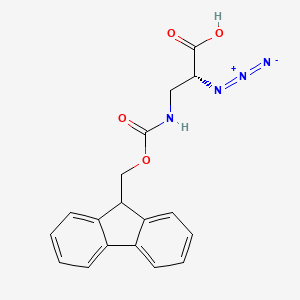

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)
